molecular formula C6H7N3 B13110226 2,3-Dihydroimidazo[1,2-c]pyrimidine

2,3-Dihydroimidazo[1,2-c]pyrimidine

Cat. No.: B13110226
M. Wt: 121.14 g/mol
InChI Key: BGAATDBXIWFXMJ-UHFFFAOYSA-N
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Description

2,3-Dihydroimidazo[1,2-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydroimidazo[1,2-c]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyrimidine with α-haloketones under basic conditions, leading to the formation of the desired compound through cyclization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroimidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-c]pyrimidine derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

2,3-Dihydroimidazo[1,2-c]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dihydroimidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it can inhibit enzymes such as phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC). The hydroxamic acid group in some derivatives chelates the essential catalytic zinc ion in the active site of HDAC, leading to enzyme inhibition . This dual inhibition can disrupt cellular signaling pathways, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

  • 2,3-Dihydroimidazo[1,2-c]quinazoline
  • Imidazo[1,2-a]pyridine
  • Pyrimido[1,2-a]benzimidazole

Comparison: Compared to these similar compounds, 2,3-dihydroimidazo[1,2-c]pyrimidine is unique due to its specific ring structure and the presence of both imidazole and pyrimidine rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C6H7N3

Molecular Weight

121.14 g/mol

IUPAC Name

2,3-dihydroimidazo[1,2-c]pyrimidine

InChI

InChI=1S/C6H7N3/c1-2-7-5-9-4-3-8-6(1)9/h1-2,5H,3-4H2

InChI Key

BGAATDBXIWFXMJ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=NC=CC2=N1

Origin of Product

United States

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